S-[2-(4-methoxyphenyl)-2-oxoethyl] phenylthiocarbamate
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Overview
Description
S-[2-(4-methoxyphenyl)-2-oxoethyl] phenylthiocarbamate: is an organic compound that belongs to the class of thiocarbamates. Thiocarbamates are known for their diverse applications in agriculture, pharmaceuticals, and chemical industries. This compound, in particular, is characterized by its unique structure, which includes a phenyl group, a methoxyphenyl group, and a thiocarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-[2-(4-methoxyphenyl)-2-oxoethyl] phenylthiocarbamate typically involves the reaction of 4-methoxybenzaldehyde with phenyl isothiocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the desired thiocarbamate. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: S-[2-(4-methoxyphenyl)-2-oxoethyl] phenylthiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of corresponding thiols or amines, depending on the reducing agent used.
Substitution: The methoxy group in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-[2-(4-methoxyphenyl)-2-oxoethyl] phenylthiocarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various thiocarbamate derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to inhibit certain enzymes in plants.
Mechanism of Action
The mechanism of action of S-[2-(4-methoxyphenyl)-2-oxoethyl] phenylthiocarbamate involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by forming covalent bonds with the active site residues. This inhibition can disrupt essential biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection and deprotection sequences.
4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline: Synthesized via Schiff bases reduction route and used in the preparation of azo dyes and dithiocarbamates.
4-Methoxyphenethylamine: Utilized in the synthesis of various organopolyphosphazenes.
Uniqueness: S-[2-(4-methoxyphenyl)-2-oxoethyl] phenylthiocarbamate stands out due to its specific structural features and versatile reactivity
Properties
IUPAC Name |
S-[2-(4-methoxyphenyl)-2-oxoethyl] N-phenylcarbamothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-20-14-9-7-12(8-10-14)15(18)11-21-16(19)17-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVBCNKDYRXVKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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